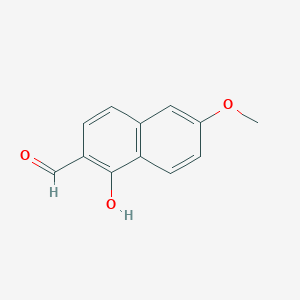
1-Hydroxy-6-methoxy-2-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-6-methoxy-2-naphthaldehyde is a chemical compound belonging to the class of naphthalene derivatives. It is known for its applications in various fields, including organic chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and an aldehyde group attached to a naphthalene ring.
準備方法
The synthesis of 1-Hydroxy-6-methoxy-2-naphthaldehyde can be achieved through several synthetic routes One common method involves the use of naphthol as a starting materialThe aldehyde group is then introduced through a formylation reaction. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Hydroxy-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Hydroxy-6-methoxy-2-naphthaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 1-Hydroxy-6-methoxy-2-naphthaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .
類似化合物との比較
1-Hydroxy-6-methoxy-2-naphthaldehyde can be compared with other naphthalene derivatives, such as:
2-Hydroxy-1-naphthaldehyde: Similar structure but with different functional group positions.
6-Methoxy-2-naphthaldehyde: Lacks the hydroxyl group present in this compound.
1-Hydroxy-2-naphthaldehyde: Similar but with the methoxy group replaced by a hydroxyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.
生物活性
1-Hydroxy-6-methoxy-2-naphthaldehyde (HMN) is a naphthalene derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a methoxy group attached to the naphthalene ring. Its molecular formula is C11H10O3, and it has a CAS number of 111258-03-8. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of HMN can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : HMN exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Antimicrobial Activity : Studies have shown that HMN possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Anticancer Properties : Research indicates that HMN can induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT-116) and lung fibroblast (MRC5) cells.
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant potential of HMN using the DPPH radical scavenging assay. Results indicated that HMN effectively scavenged DPPH radicals with an IC50 value of 12.5 µM, demonstrating its potential as a natural antioxidant agent. -
Antimicrobial Efficacy :
In another investigation, HMN was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL, indicating promising antimicrobial activity. -
Cytotoxic Effects on Cancer Cells :
A detailed study on the cytotoxic effects of HMN revealed that it significantly inhibited the proliferation of HCT-116 colorectal cancer cells with an IC50 value of 15 µM. The study also highlighted the compound's ability to induce apoptosis through activation of caspase pathways.
特性
IUPAC Name |
1-hydroxy-6-methoxynaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSUHOZCLHUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














